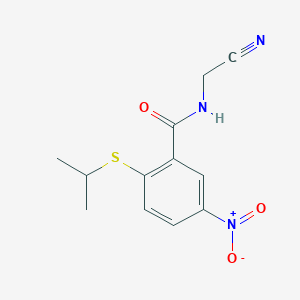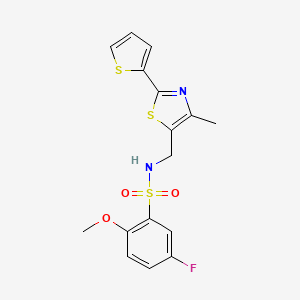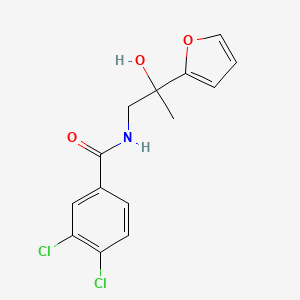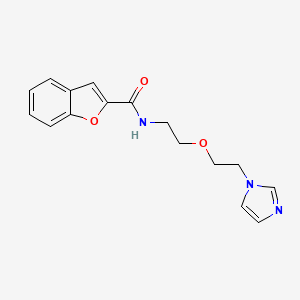
N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide, also known as CNM-NITD, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. CNM-NITD belongs to the class of benzamides, which are known to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.
作用机制
The mechanism of action of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide is not fully understood, but it is believed to involve the inhibition of viral RNA synthesis. Specifically, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to inhibit the activity of the viral RNA-dependent RNA polymerase, which is essential for viral replication. In addition, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to exhibit low toxicity in vitro, with an IC50 value of 6.1 μM in Vero cells. In addition, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to have good solubility and stability in aqueous solutions. However, further studies are needed to determine the pharmacokinetics and toxicity of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide in vivo.
实验室实验的优点和局限性
One advantage of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of antiviral drugs. In addition, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to exhibit low toxicity in vitro, which is a desirable characteristic for drug development. However, one limitation of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide is its relatively low potency compared to other antiviral agents, such as remdesivir. Furthermore, the mechanism of action of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide is not fully understood, which makes it difficult to optimize its antiviral activity.
未来方向
There are several future directions for the research and development of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and toxicity of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide in vivo, which will be important for the development of antiviral drugs. Furthermore, future studies should aim to elucidate the mechanism of action of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide, which will be important for optimizing its antiviral activity. Finally, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide should be evaluated in preclinical and clinical trials to determine its efficacy and safety as an antiviral and antitumor agent.
合成方法
The synthesis of N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide involves the reaction of 5-nitro-2-(propan-2-ylsulfanyl)aniline with chloroacetonitrile in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide. The overall yield of the synthesis is around 40%, and the purity of the compound can be improved through recrystallization.
科学研究应用
N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to exhibit potent antiviral activity against a range of viruses, including dengue virus, Zika virus, and chikungunya virus. In addition, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to inhibit the replication of SARS-CoV-2, the virus responsible for the COVID-19 pandemic. N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has also been investigated for its potential as an antitumor agent, as it has been shown to induce apoptosis in cancer cells. Furthermore, N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
属性
IUPAC Name |
N-(cyanomethyl)-5-nitro-2-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-8(2)19-11-4-3-9(15(17)18)7-10(11)12(16)14-6-5-13/h3-4,7-8H,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRJJVHEKJYMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-5-nitro-2-(propan-2-ylsulfanyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 2-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]acetate](/img/structure/B2628940.png)
![2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(3-ethylphenyl)acetamide](/img/structure/B2628942.png)


![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2628946.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[8-(difluoromethoxy)-1,2,3,4-tetrahydroquinolin-1-yl]acetamide](/img/structure/B2628947.png)



![4-(methoxymethyl)-1-{1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2628953.png)
